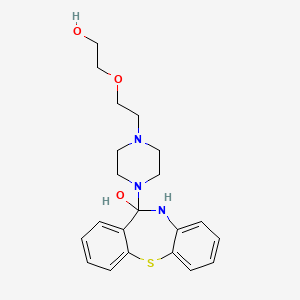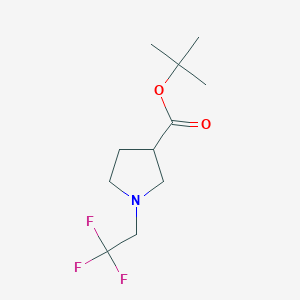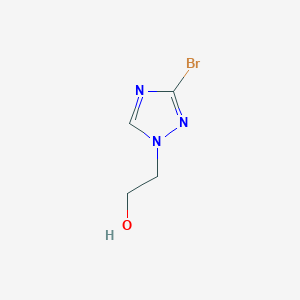
Quetol
Übersicht
Beschreibung
Quetol 651, also known as Ethylene glycol diglycidyl ether, is a water-miscible epoxy resin with a low viscosity . It is characterized by low electron scattering and can be used for both light and electron microscopy . It is a light-colored epoxy resin with a viscosity of 15 cps at 25°C . It is readily miscible with water, alcohol, acetone, n-butyl glycidyl ether, etc .
Synthesis Analysis
This compound 651 is an ethylene glycol diglycidyl ether, an epoxy resin of low viscosity . It is used in combination with nonenyl succinic anhydride (NSA) and nadic methyl anhydride (NMA) as a hardener and DMP-30 as an accelerator .Molecular Structure Analysis
The molecular structure of this compound 651 is that of an aliphatic ethylene glycol diglycidyl ether . It has a molecular weight of 174.2 and a density of 1.15 g/mL .Chemical Reactions Analysis
This compound 651 acts as a dehydrating agent and combines chemically in any cured epoxy resin formulation . It is used in combination with other chemicals to create a resin mixture that is easy to handle and penetrates readily into the specimen .Physical And Chemical Properties Analysis
This compound 651 is a low viscosity epoxy resin . It has a viscosity of 15 cps at 25°C, a weight per epoxide equivalent (WPE) of 112–115, and a density of 1.15 g/mL . It is miscible with alcohols, acetone, and water .Wissenschaftliche Forschungsanwendungen
Application in Immunocytochemistry
Quetol 651, a medium temperature epoxy resin, has been found to enhance labeling intensity in immunocytochemistry studies. The addition of 1% water to this compound increases the visibility of the sample by reducing the curing temperature of the resin, which helps in preserving antigens. This modification allows more antigen to be available to the antibodies, making this compound a viable option for immunocytochemistry research (Abad, 1992).
Properties and Versatility in Resin Formulation
This compound 651 is a low viscosity epoxy resin known for its miscibility with various solvents like alcohols, acetone, and water. Its significant characteristic is that it can be used both as a single epoxide or mixed with other epoxides and anhydrides. The key benefit of this compound 651 in formulations is the reduction in viscosity, which leads to a lower specific gravity of the embedding medium. This feature enhances spatial resolution by reducing the interfering electron density between specimen elements (Ellis, 2016).
Embedding Medium for Microscopy
In microscopy, this compound 651 serves as an important component in embedding formulations. It is used with higher viscosity epoxy resins like LX-112 and Araldite 502 to produce formulations that have a reduced viscosity and longer pot life. This results in good cutting properties, contrast, and stability in the electron beam, which are essential for high-quality microscopy imaging (Ellis, 2002).
Immunohistochemical Applications
This compound 651 has been employed as an embedding medium for the immunohistochemical demonstration of various substances. For example, its use in demonstrating γ-aminobutyric acid (GABA) in semithin sections has been reported. The method involves partially dissolving the embedding medium with ethanol and NaOH or KOH, which allows for precise and high-resolution light microscopical observations (Denizot et al., 1988).
Use in Electron Microscopy
This compound 651 has also been utilized in methods for preparing histological sections for electron microscopy. Its properties allow for the convenient and rapid separation of conventional histological sections from glass slides, which is beneficial for subsequent ultrathin sectioning in retrospective electron microscopy (Kraft et al., 1983).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-5H-benzo[b][1,4]benzothiazepin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21(26)17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22-21/h1-8,22,25-26H,9-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUVJKBCKGWOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2(C3=CC=CC=C3SC4=CC=CC=C4N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B1406690.png)

![C-[5-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-yl]methylammonium trifluorocetate](/img/structure/B1406692.png)

![(6-{4-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine](/img/structure/B1406694.png)
![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1406696.png)

![3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406700.png)
![Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate](/img/structure/B1406701.png)


